
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
概要
説明
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (4-BPPC) is a heterocyclic aldehyde that has a wide range of biological and chemical applications. It is a colorless, volatile, and flammable compound that can be synthesized from a variety of starting materials. In recent years, 4-BPPC has become a popular research tool due to its ability to modulate a variety of biological processes.
科学的研究の応用
Photophysical Properties
3-(4-Bromophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde exhibits notable photophysical properties. X-ray diffraction analysis and photophysical studies highlight its structure and emission spectrum in various solvents, demonstrating significant variations in extinction coefficients and quantum yield. This suggests its potential in photophysical research and applications (Singh et al., 2013).
Crystal Structure Analysis
The compound's crystal structure has been explored through X-ray diffraction, providing insights into its molecular conformation and potential applications in crystallography and materials science. Studies on similar pyrazole compounds emphasize the relevance of dihedral angles between pyrazole and substituted rings, which could be crucial for understanding molecular interactions (Loh et al., 2013).
Antimicrobial Applications
Research has demonstrated the potential of pyrazole derivatives in antimicrobial applications. When combined with chitosan to form Schiff bases, these compounds exhibit varied antimicrobial activities against a range of bacteria and fungi, indicating their promise in developing new antimicrobial agents (Hamed et al., 2020).
Antioxidant and Anti-inflammatory Potential
The compound has been investigated for its antioxidant and anti-inflammatory properties. Derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde have shown significant activity in these areas, suggesting its utility in the development of treatments for related conditions (Sudha et al., 2021).
Molecular Docking and Nonlinear Optics
Studies involving molecular docking and analysis of optical properties have been conducted. This research focuses on understanding the molecule's structural stability, charge transfer, and hyperpolarizability, contributing to its potential in nonlinear optics and as an inhibitor in pharmaceutical research (Mary et al., 2015).
Anticonvulsant and Analgesic Activities
The compound's derivatives have been evaluated for their anticonvulsant and analgesic activities, demonstrating potential in developing treatments for conditions involving seizures and pain (Viveka et al., 2015).
作用機序
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s suggested that similar compounds may inhibit the enzymatic activity of ache . This inhibition could affect normal nerve pulses’ transmission, leading to behavioral changes and body movement impairment .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and lipid peroxides, which form unstable molecules that degrade rapidly, forming a secondary product termed malondialdehyde (mda) . This process is linked to oxidative stress, which can negatively affect different cellular components .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNXBBOBLTDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358082 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-41-2 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36640-41-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?
A1: This compound exhibits a non-planar structure. The phenyl and 4-bromobenzene rings are twisted out of the central pyrazole ring plane. [, ] Specifically:
- [1] In one study, the dihedral angles between the phenyl/4-bromobenzene rings and the pyrazole ring were 13.70° and 36.48° respectively.
- [2] Another study identified two independent molecules within the asymmetric unit, each showing different dihedral angles. The 4-bromobenzene ring formed dihedral angles of 26.0° and 39.9° with the pyrazole ring, while the phenyl ring showed angles of 19.7° and 7.3° with the pyrazole ring.
Q2: How does the crystal packing of this compound occur?
A2: The crystal packing of this compound features a helical supramolecular chain that extends along the b axis. This chain formation is primarily driven by C—H⋯O interactions between molecules. [] This specific type of interaction suggests that the carbaldehyde oxygen atom acts as a hydrogen bond acceptor within the crystal lattice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



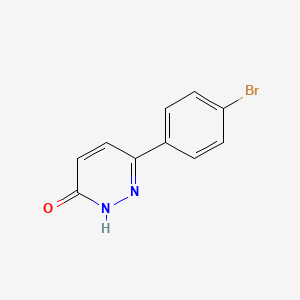
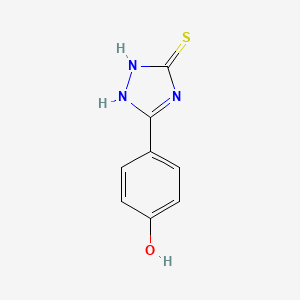

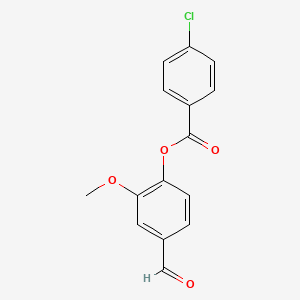
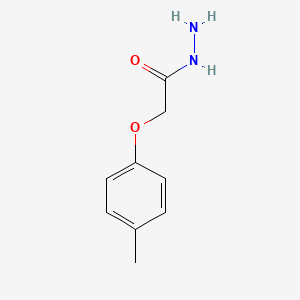
![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)
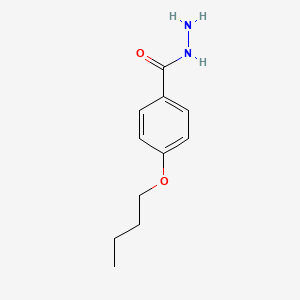
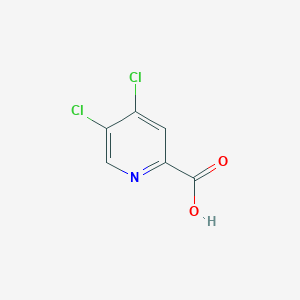

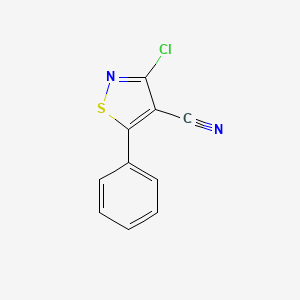
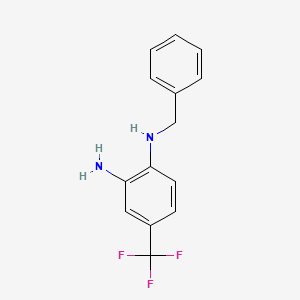
![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)

